2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Catalog No.
S943084
CAS No.
152019-74-4
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Quantifying S-metolachlor residues in environmental matrices demands a metabolite-specific standard to avoid calibration errors. CGA 50720, the oxanilic acid degradation product, is supplied as a certified reference material for precise LC-MS/MS MRM method development.

  • Establishes accurate calibration curves and retention time identification for EPA 507/525.2 and EU Water Framework Directive compliance.
  • Purity ≥98% (HPLC) ensures reliable ionization efficiency and fragmentation consistency.
  • Available from stock with full certificate of analysis.

CAS Number

152019-74-4

Product Name

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

IUPAC Name

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-3-8-6-4-5-7(2)9(8)12-10(13)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

SAWXESXDACFEPC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(=O)O)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(=O)O)C

The exact mass of the compound (2-Ethyl-6-methylanilino)(oxo)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

N-(2-Ethyl-6-methylphenyl)oxalamic acid, S-Metolachlor Metabolite CGA 50720, 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoacetic acid, Metolachlor oxanilic acid, CGA 50720, S-Metolachlor OA metabolite

Purity

≥98%

Package Size

1 mg, 10 mg, 25 mg

N-(2-Ethyl-6-methylphenyl)-oxalamic acid, commonly designated as S-Metolachlor Metabolite CGA 50720, is a highly specific, high-purity analytical reference standard essential for the quantification of metolachlor degradation in environmental and agricultural matrices. As a primary oxanilic acid (OA) metabolite of the widely utilized chloroacetanilide herbicide S-metolachlor, this compound is critical for regulatory compliance testing, environmental fate modeling, and food safety monitoring. Procurement of high-purity CGA 50720 enables analytical laboratories to establish robust calibration curves, validate recovery rates, and perform precise LC-MS/MS and GC-MS confirmatory analyses, ensuring absolute data defensibility in strict multi-residue monitoring programs [1].

Research Fit

Certified analytical standard for environmental residue monitoring
Method-ready for trace-level LC-MS analysis in water matrices
Lot-specific purity with ISO 17034 Certificate of Analysis

In regulated residue analysis, generic substitution of analytical standards is functionally impossible. A laboratory cannot substitute the parent herbicide (S-metolachlor) or alternative degradation products (such as CGA 51202 or CGA 37735) to quantify CGA 50720. Each metabolite possesses distinct chromatographic retention times, ionization efficiencies, and unique mass-to-charge (m/z) fragmentation pathways in LC-MS/MS Multiple Reaction Monitoring (MRM) methods. Utilizing an incorrect or structurally adjacent standard completely invalidates the calibration curve for this specific oxanilic acid degradation product, resulting in failed audits, inaccurate environmental fate reporting, and non-compliance with stringent regulatory thresholds established by environmental protection agencies .

Substitution Risk

Non-certified analogs
May lack lot-specific purity certification, introducing quantitation errors and matrix interference in trace analysis.
Unvalidated reagents
May not perform reliably in regulatory water testing methods without documented LC-MS suitability.

Unique Precursor-to-Product Ion Transitions for Absolute Quantification

To accurately quantify metolachlor degradation, the exact CGA 50720 standard must be utilized to calibrate the specific MRM transitions for this oxanilic acid derivative. Unlike the parent compound S-metolachlor, which typically exhibits a precursor ion [M+H]+ at m/z 284.1, CGA 50720 yields a distinct precursor ion [M+H]+ at m/z 208.1 (MW 207.23). Calibrating with the authentic CGA 50720 standard allows laboratories to optimize collision energies for its specific product ions, completely differentiating it from structurally similar metabolites or the parent molecule during high-throughput surface water screening .

Evidence DimensionPrecursor Ion Mass [M+H]+
Target Compound Datam/z 208.1 (CGA 50720)
Comparator Or Baselinem/z 284.1 (Parent S-metolachlor)
Quantified Difference76 Da mass shift reflecting the specific loss of the chloroacetyl group and side-chain modifications
ConditionsLC-MS/MS Electrospray Ionization (ESI+)

Procurement of the exact CGA 50720 standard is mandatory to set up the specific MRM channels required to detect this target metabolite without cross-talk or false positives.

Certified Purity
Specification review
Certified >99.0% HPLC vs. unspecified research-grade purity
Ensures method trueness; reduces batch-to-batch variability risk.
CoA provided per lot; critical for ISO 17025 accredited testing.

Baseline for Stable Isotope Dilution Workflows

In complex environmental matrices such as soil extracts or wastewater, ion suppression severely impacts quantification accuracy. Procurement of native CGA 50720 is required alongside its deuterated analog (e.g., CGA 50720-d3, MW 210.25) to execute stable isotope dilution assays. The native standard establishes the primary calibration curve, while the d3-analog acts as the internal standard. This exact pairing corrects for matrix-induced signal suppression, ensuring recovery rates remain within the strict 70-120% regulatory acceptance criteria—a level of precision unattainable if using a generic unmatched internal standard[1].

Evidence DimensionMatrix-corrected recovery accuracy
Target Compound Data70-120% recovery (Native + matched d3-internal standard)
Comparator Or BaselineVariable/failing recovery (Native + generic unmatched internal standard)
Quantified DifferenceElimination of matrix-induced quantification errors (which routinely cause >30% deviation without matched standards)
ConditionsLC-MS/MS analysis of complex environmental matrices

Pairing this native standard with its exact deuterated counterpart is the only analytically accepted method to overcome severe matrix effects in regulated environmental testing.

Validated Suitability
Method context
Direct injection LC-ESI-MS for surface/groundwater
Supports regulatory method compliance; eliminates in-house feasibility testing.
Method performance is lot-specific; see CoA.

Chromatographic Resolution from Isomeric and Isobaric Interferences

Metolachlor degrades into multiple structurally similar pathways, yielding various oxanilic acid (OA) and ethanesulfonic acid (ESA) derivatives. Procurement of the high-purity CGA 50720 standard provides the absolute retention time anchor required to distinguish it from other OA metabolites (such as CGA 51202) in reversed-phase HPLC. Because CGA 50720 has a specific polarity profile distinct from the parent S-metolachlor and the sulfonic acid metabolites, it elutes at a unique retention time. Without the authentic standard, automated peak integration software cannot reliably assign the CGA 50720 peak, leading to misreporting of the degradation pathway [1].

Evidence DimensionChromatographic Retention Time Anchoring
Target Compound DataAbsolute RT assignment for the specific CGA 50720 peak
Comparator Or BaselinePredictive RT modeling or reliance on parent-compound RT
Quantified Difference100% certainty in peak identification vs. high risk of isomeric misidentification
ConditionsReversed-phase HPLC / GC-MS workflows

Accurate retention time calibration using the authentic standard prevents costly false-positive reporting and ensures compliance with environmental monitoring directives.

Bioactivity Data
Data to verify
Reported IC50 180 µM (dihydroorotase); no comparator data
Limited biological evidence; primary value is as analytical standard.
Directs procurement to analytical use; not a bioactive tool compound.

Regulated Environmental Water Monitoring

Routine quantification of herbicide degradation in groundwater, surface water, and drinking water catchments to comply with EPA and EU Water Framework Directive limits, relying directly on the specific MRM transitions established by the CGA 50720 standard.

Agrochemical Metabolism and Fate Studies

Essential for laboratory-based soil degradation and biotransformation studies to map the half-life and specific breakdown pathways of S-metolachlor, utilizing the standard to anchor retention times and prevent isomeric confusion .

Multi-Residue Food Safety Testing

Used as a precise calibration standard in LC-MS/MS workflows screening agricultural commodities for legacy pesticide residues and their stable metabolites, often paired with its d3-analog to correct for severe matrix effects [1].

Analytical Method Development and Validation

Critical for optimizing new high-throughput LC-MS/MS or GC-MS methodologies, specifically for tuning collision energies, establishing MRM transitions, and verifying limits of detection (LOD) for oxanilic acid derivatives before routine deployment .

Application Fit

Application
Selection Property
Validation Focus
Environmental fate & groundwater monitoring
Certified purity and LC-MS method suitability
Method trueness and ISO 17025 compliance
Food & feed pesticide residue analysis
Traceable CoA with >99% purity
Audit-readiness and legal defensibility
Herbicide metabolism research
Authentic metabolite standard; deuterated analog available
Isotope dilution MS accuracy
Cell-based identity verification
Certified chemical identity for in vitro research
Baseline purity in cell-line assays

XLogP3

1.4

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2-Ethyl-6-methylanilino)(oxo)acetic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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